

Selectivity Profile of CD73 Inhibitor AB680 Against Other Nucleotidases: A Comparative Guide

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Compound of Interest

Compound Name: CD73-IN-14

Cat. No.: B10856132

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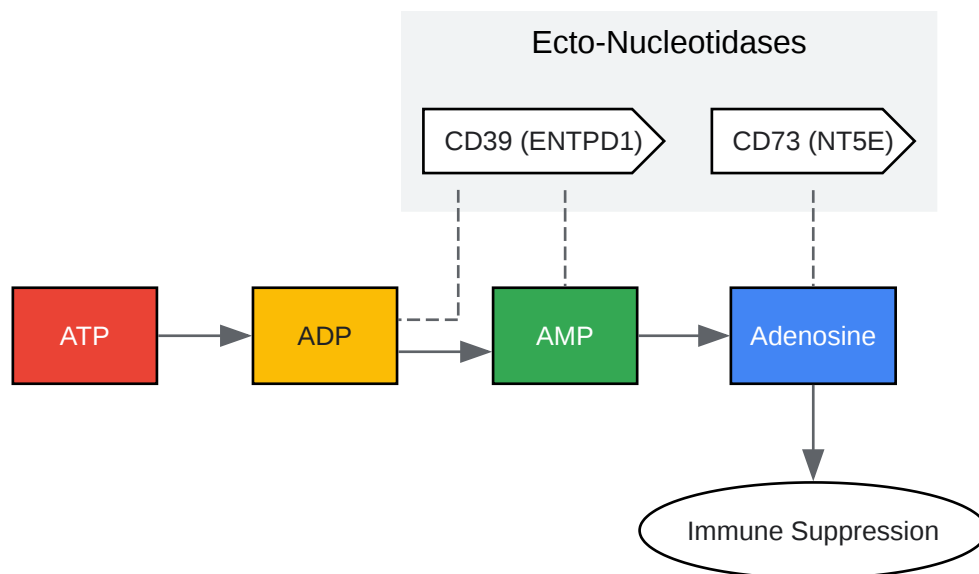
For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the selectivity profile of AB680 (Quemliclustat), a potent and selective small-molecule inhibitor of CD73, in comparison to other key nucleotidases. Understanding the selectivity of a therapeutic agent is paramount in drug development to ensure target engagement and minimize off-target effects. This document summarizes the available data on AB680's selectivity, provides detailed experimental protocols for assessing nucleotidase activity, and illustrates the relevant biological pathways and experimental workflows.

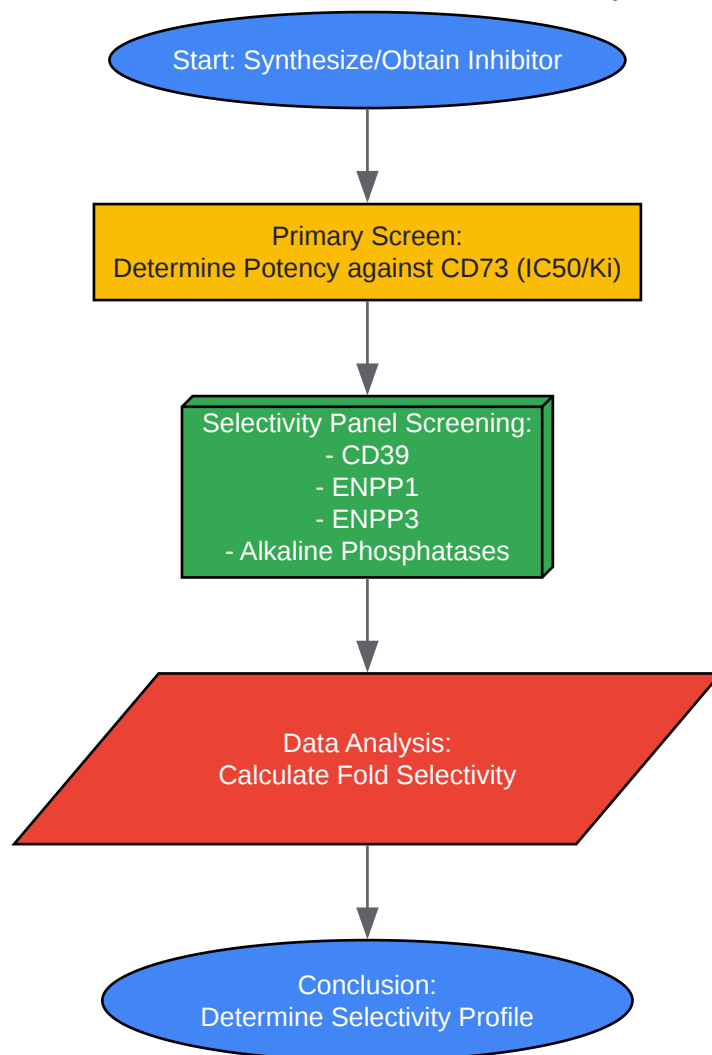
Adenosine Signaling Pathway and the Role of Ecto-Nucleotidases

Extracellular adenosine triphosphate (ATP) is converted to the immunosuppressive molecule adenosine through the sequential enzymatic activity of CD39 and CD73. This pathway is a critical regulator of immune responses in the tumor microenvironment. The diagram below illustrates the key steps in this signaling cascade.

Adenosine Signaling Pathway



Workflow for Nucleotidase Inhibitor Selectivity Profiling



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